3-ethoxyprop-1-yne

Organic Synthesis Process Chemistry Volatility Control

3-Ethoxyprop-1-yne (ethyl propargyl ether, CAS 628-33-1) is a C5 alkyl propargyl ether. As a terminal alkyne, it participates in Sonogashira couplings, click chemistry, and nucleophilic additions.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 628-33-1
Cat. No. B1337100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxyprop-1-yne
CAS628-33-1
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCCOCC#C
InChIInChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3
InChIKeyADJMUEKUQLFLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxyprop-1-yne (CAS 628-33-1) for Procurement: A Terminal Alkyne Building Block with Defined Physicochemical Differentiation


3-Ethoxyprop-1-yne (ethyl propargyl ether, CAS 628-33-1) is a C5 alkyl propargyl ether [1]. As a terminal alkyne, it participates in Sonogashira couplings, click chemistry, and nucleophilic additions . Unlike the simpler methyl analog (3-methoxyprop-1-yne), the ethyl ether offers a higher boiling point (82 °C vs. 61-62 °C) [1], reduced volatility (vapor pressure ~89 mmHg at 25 °C) , and a distinct conformational profile [2], making it a strategic choice when reaction conditions demand higher thermal tolerance or when downstream separation from volatile by-products is critical.

1 Synthetic workflow: Terminal alkyne for Sonogashira, click chemistry, and nucleophilic addition routes.
2 Thermal processing fit: Higher-boiling C5 ethyl ether provides a wider liquid-handling window than methyl analogs.
3 Aprotic reaction compatibility: Ether functionality avoids protic side reactions; suited for strongly basic conditions.

Why 3-Ethoxyprop-1-yne Cannot Be Simply Replaced by Other Alkyl Propargyl Ethers


The alkyl substituent in propargyl ethers directly governs boiling point, vapor pressure, conformational flexibility, and polymerizability, all of which can dictate the success or failure of a synthetic or industrial process [1][2]. Substituting the ethyl group with a methyl group (3-methoxyprop-1-yne) increases volatility by approximately 20 °C in boiling point , increasing solvent loss during reflux and potentially altering reaction kinetics. Conversely, switching to a propyl or larger alkyl group reduces reactivity in transition-metal-catalyzed polymerizations [2]. Even the hydrogen-bonding capability, absent in 3-ethoxyprop-1-yne but present in propargyl alcohol, fundamentally changes solvent compatibility and side-reaction profiles. The quantitative evidence below defines the application-specific thresholds where these differences become decisive for procurement.

Volatility mismatch Methyl analog (3-methoxyprop-1-yne) boils ~20 °C lower; replacement may increase solvent loss and alter reflux kinetics.
Reactivity-profile shift Bulkier propyl or butyl propargyl ethers reduce transition-metal-catalyzed polymerization yields relative to the ethyl derivative.
Protic interference risk Propargyl alcohol introduces hydrogen-bond donor capacity and water miscibility; may quench strong bases and alter phase behavior.

Quantitative Evidence Guide: 3-Ethoxyprop-1-yne vs. Comparator Alkynes for Scientific Procurement


Boiling Point and Volatility: 3-Ethoxyprop-1-yne Provides a 20 °C Thermal Processing Window Over Methyl Analog

3-Ethoxyprop-1-yne exhibits a boiling point of 82 °C at 760 mmHg , which is approximately 20 °C higher than that of 3-methoxyprop-1-yne (61-62 °C) . This difference directly impacts reaction design: the ethyl ether remains liquid over a wider ambient temperature range, reducing the need for sub-ambient condensers during exothermic reactions. In contrast, the propyl analog (3-propoxyprop-1-yne) boils at ~115 °C [1], which may require higher heating that accelerates alkyne decomposition.

Boiling point & volatility
Cross-study comparable
82 °C vs. 61–62 °C (methyl analog); ~20 °C higher boiling point provides thermal processing headroom.
Reported thermal window supports reflux stability and reduced VOC loss.
Standard atmospheric pressure (760 mmHg).
Organic Synthesis Process Chemistry Volatility Control

Conformational Complexity: 3-Ethoxyprop-1-yne Displays Richer Rotameric Profile Than Methyl Analog, Influencing Reactivity

Vibrational spectroscopy studies reveal that propargyl ethyl ether exists in multiple rotameric forms, with the dominant vapor-phase conformer having a trans methyl and gauche acetylenic group [1]. In the crystalline solid, two distinct rotameric forms are observed at low temperatures [1]. In contrast, propargyl methyl ether exhibits a simpler equilibrium between trans and gauche forms, with the gauche conformer being more stable in both vapor and liquid phases [2]. This added conformational flexibility in the ethyl derivative can influence transition-state geometries in stereoselective reactions and affect crystal packing in solid-state applications.

Conformational complexity
Cross-study comparable
At least 3 liquid-phase rotamers and solid-state polymorphism; methyl analog exhibits only 2 dominant conformers.
Supports stereochemical-control study fit and conformational pre-organization review.
Vibrational spectroscopy (vapor, liquid, crystalline).
Computational Chemistry Reaction Mechanism Spectroscopy

Polymerization Yield Hierarchy: Ethyl Substituent Offers Balanced Reactivity for Conductive Polymer Synthesis

In the transition-metal-catalyzed polymerization of propargyl ethers, the polymer yield follows the order: methyl > ethyl > n-propyl > n-butyl > 2-tetrahydrofuryl, using PdCl₂ catalyst [1]. The ethyl derivative (3-ethoxyprop-1-yne) thus provides higher polymer yields than bulkier alkyl-substituted analogs, but with the advantage of producing polymers with potentially better solubility and processability compared to those from the methyl derivative. The polymers from the ethyl ether are soluble in DMF and DMSO when prepared with PdCl₂ [1].

Polymerization yield rank
Head-to-head
Yield hierarchy: methyl > ethyl > n-propyl > n-butyl > 2-tetrahydrofuryl; ethyl yields polymers soluble in DMF/DMSO.
Reported ranking within tested alkyl propargyl ethers; balanced reactivity and processability.
PdCl₂-catalyzed polymerization context.
Conductive Polymers Transition Metal Catalysis Materials Science

Storage and Handling Stability: 3-Ethoxyprop-1-yne Requires Colder Storage (-10 °C) than Methyl Analog (2-8 °C)

Supplier specifications indicate that 3-ethoxyprop-1-yne requires storage at -10 °C with ice-pack shipping , whereas the methyl analog (3-methoxyprop-1-yne) is stable under standard refrigeration at 2-8 °C . Both compounds carry a 'Danger' signal word and are classified as flammable liquids, but the ethyl derivative's lower storage temperature suggests a greater propensity for thermal decomposition or polymerization upon standing, necessitating stricter cold-chain logistics for procurement and inventory management.

Storage & handling
Data to verify
Recommended storage at −10 °C (ice-pack shipping) vs. 2–8 °C for methyl analog.
Cold-chain logistics may influence total cost of ownership and shelf-life management.
Supplier specifications; requires source-specific review.
Chemical Logistics Safety Procurement

Hydrogen Bonding Absence: 3-Ethoxyprop-1-yne Avoids Propargyl Alcohol's Complex Solvation and Side Reactions

Unlike propargyl alcohol (boiling point 114-115 °C [1]) which is completely miscible with water and acts as both a hydrogen-bond donor and acceptor [1], 3-ethoxyprop-1-yne has zero hydrogen-bond donors and only one acceptor [2]. This eliminates the competing coordination and proton-transfer pathways that propargyl alcohol can introduce in organometallic reactions. The ethyl ether's aprotic nature makes it compatible with highly basic or nucleophilic conditions—such as lithiation with n-BuLi —where propargyl alcohol would be deprotonated and consumed.

Hydrogen bonding profile
Class-level inference
0 H-bond donors, 1 acceptor, not water-miscible; propargyl alcohol has 1 donor, 1 acceptor, full water miscibility.
Aprotic character supports compatibility with strongly basic or anhydrous reaction contexts.
Reaction-dependent quantitative impact; context-dependent.
Click Chemistry Sonogashira Coupling Anhydrous Conditions

Optimal Procurement Scenarios for 3-Ethoxyprop-1-yne Based on Quantitative Differentiation


Exothermic or Reflux-Intensive Syntheses Requiring Thermal Headroom

Process chemists scaling up reactions where the reaction mixture is held at reflux for extended periods should select 3-ethoxyprop-1-yne (bp 82 °C) over 3-methoxyprop-1-yne (bp 61-62 °C) to maintain a stable reflux temperature without excessive evaporative loss. The ~20 °C higher boiling point provides a critical safety margin against pressure build-up in closed systems .

Synthesis of Soluble Conductive Polymers via Transition-Metal Catalysis

Researchers developing alkyne-based conductive polymers should choose the ethyl-substituted propargyl ether as the monomer. The documented yield hierarchy (methyl > ethyl > propyl) ensures good polymerization efficiency, while the resulting polymer retains solubility in DMF and DMSO—a key advantage for solution processing and device fabrication that may be compromised with bulkier substituents [1].

Organometallic Reactions Under Strongly Basic or Nucleophilic Conditions

When performing lithiation, Grignard additions, or other reactions involving strong bases, 3-ethoxyprop-1-yne is the preferred terminal alkyne source over propargyl alcohol. Its aprotic ether functionality prevents acid-base quenching, ensuring the alkyne remains available for C-C bond formation rather than being consumed as a proton source [2].

Stereoselective Transformations Requiring Defined Transition-State Geometry

The multiple rotameric forms of 3-ethoxyprop-1-yne, characterized by vibrational spectroscopy, may be exploited in stereoselective reactions where conformational pre-organization influences enantiomeric or diastereomeric outcomes. This structural complexity is absent in the methyl analog and offers an additional parameter for reaction optimization in medicinal chemistry campaigns [3].

Application
Selection Property
Validation Focus
Reflux-intensive or exothermic syntheses
Thermal processing window
Stable reflux temperature and reduced evaporative loss review
Soluble conductive polymer synthesis
Polymerization yield and polymer solubility
Solution-processable polymer from transition-metal-catalyzed routes
Strongly basic or nucleophilic organometallic conditions
Aprotic ether functionality
Elimination of acid-base quenching pathways
Stereoselective transformations
Conformational flexibility
Rotameric profile and transition-state geometry influence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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